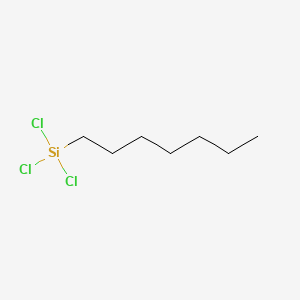

Silane, trichloroheptyl-

Descripción

Contextualization within Organosilane Chemistry and Research

Trichloroheptylsilane, scientifically known as Silane (B1218182), trichloroheptyl-, is a distinct organosilicon compound that holds a significant position within the broader field of organosilane chemistry. researchgate.netmdpi.com Organosilanes are a class of chemical compounds that feature at least one stable silicon-carbon (Si-C) bond, a characteristic that imparts a unique blend of organic and inorganic properties. mdpi.com This dual nature allows them to act as crucial intermediates and modifiers in a vast array of chemical processes and material applications. researchgate.net The field of organosilane chemistry is dynamic, with ongoing research exploring new synthetic routes, reaction mechanisms, and applications ranging from polymer science and materials science to organic synthesis and surface chemistry. mdpi.comorganic-chemistry.orgncsu.edu These compounds are often bifunctional, possessing both an organic group and a hydrolyzable group attached to the silicon atom, which allows them to couple dissimilar materials. researchgate.net

Significance of Alkyltrichlorosilanes as Research Precursors

Within the diverse family of organosilanes, alkyltrichlorosilanes (RSiCl₃) represent a particularly important subclass of research precursors. Their high reactivity, stemming from the three chlorine atoms attached to the silicon, makes them ideal starting materials for a multitude of chemical transformations. dtic.milresearchgate.net The silicon-chlorine bonds are highly susceptible to hydrolysis, a reaction that readily occurs in the presence of water, leading to the formation of silanols (RSi(OH)₃) and subsequently, through condensation, stable polysiloxane networks (RSiO₁.₅)n. vulcanchem.comresearchgate.net This property is fundamental to their use in surface modification, where they can form robust, covalently bound self-assembled monolayers (SAMs) on hydroxylated surfaces like silicon wafers, glass, and metal oxides. dtic.milcmu.ac.th The alkyl group (in this case, heptyl) provides specific functionalities, such as hydrophobicity, and influences the packing and ordering of the resulting monolayer. cmu.ac.thhw.ac.uk The ability to systematically vary the alkyl chain length allows researchers to fine-tune surface properties for applications in microelectronics, tribology, and biocompatible coatings. hw.ac.ukresearchgate.net

Scope and Academic Focus of the Research Outline

This article provides a focused examination of trichloroheptylsilane, detailing its fundamental chemical and physical properties, established synthesis methodologies, spectroscopic characterization, and key reaction mechanisms. The scope is intentionally centered on the academic and research-oriented aspects of this compound. The subsequent sections will present detailed findings on its physical constants, the prevalent synthetic routes such as hydrosilylation, and an analysis of its spectroscopic signatures. Furthermore, the reactivity of trichloroheptylsilane, particularly its hydrolysis and role in forming self-assembled monolayers, will be explored. This research outline aims to provide a comprehensive and scientifically rigorous overview for researchers and academics engaged in organosilane chemistry and materials science.

Physicochemical Properties of Trichloroheptylsilane

Trichloroheptylsilane is a colorless liquid under standard conditions. lookchem.com A comprehensive table of its key physical and chemical properties is provided below, based on available research data. lookchem.comchemicalbook.comchembk.comchembk.com

| Property | Value |

| Molecular Formula | C₇H₁₅Cl₃Si |

| Molecular Weight | 233.64 g/mol |

| CAS Number | 871-41-0 |

| Boiling Point | 211 °C |

| Melting Point | <0 °C |

| Density | 1.087 g/cm³ |

| Refractive Index (n_D^20) | 1.4439 |

| Flash Point | 64 °C |

| Vapor Pressure | 0.304 mmHg at 25°C |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. |

This table is interactive. Users can sort and filter the data.

Synthesis and Manufacturing

The primary industrial synthesis of trichloroheptylsilane is achieved through the hydrosilylation of 1-heptene (B165124) with trichlorosilane (B8805176) (HSiCl₃). vulcanchem.compageplace.de This addition reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like hexachloroplatinic acid. pageplace.delibretexts.org

The reaction proceeds via the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bond of 1-heptene. libretexts.org The general mechanism, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal catalyst, followed by coordination and insertion of the alkene. libretexts.org Reductive elimination then yields the final alkyltrichlorosilane product. libretexts.org

Reaction Scheme: CH₂(CH₂)₄CH=CH₂ + HSiCl₃ --(Catalyst)--> CH₃(CH₂)₆SiCl₃

Alternative methods can include free-radical initiated additions, though these are less common for industrial-scale production due to lower selectivity. pageplace.de The choice of solvent can also play a role, with aprotic organic solvents containing a nitrile group being used in some specialized preparations to activate the Si-H bond. google.com

Spectroscopic Analysis

The structural confirmation of trichloroheptylsilane is routinely performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR spectroscopy would show characteristic signals for the protons of the heptyl chain. The signals would be split according to their proximity to neighboring protons, with predictable chemical shifts for the terminal methyl group, the various methylene (B1212753) (CH₂) groups along the chain, and the methylene group adjacent to the silicon atom, which would be shifted downfield.

¹³C NMR spectroscopy would reveal seven distinct carbon signals corresponding to the seven carbon atoms of the heptyl group.

²⁹Si NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. researchgate.netnih.gov For trichloroheptylsilane, a characteristic chemical shift would be observed that is indicative of a silicon atom bonded to one alkyl group and three chlorine atoms.

Infrared (IR) Spectroscopy : The IR spectrum of trichloroheptylsilane would display characteristic absorption bands. researchgate.netcmu.ac.th Key peaks would include C-H stretching vibrations from the heptyl group (typically in the 2850-2960 cm⁻¹ region), Si-Cl stretching vibrations (typically in the 450-650 cm⁻¹ region), and various bending vibrations for the CH₂ and CH₃ groups. researchgate.net The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would confirm the lack of hydrolysis products. cmu.ac.th

Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak corresponding to the mass of the molecule (233.64 g/mol ), although it might be weak. dtic.mil The isotopic pattern of the molecular ion would be characteristic of a compound containing three chlorine atoms. Fragmentation patterns would typically involve the loss of chlorine atoms and cleavage of the alkyl chain.

Reactivity and Reaction Mechanisms

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

trichloro(heptyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl3Si/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQHGWJPIZXDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883599 | |

| Record name | Silane, trichloroheptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-41-0 | |

| Record name | Trichloroheptylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloroheptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloroheptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloroheptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroheptylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways in Trichloroheptylsilane Science

Direct Synthesis Approaches for Organochlorosilanes

The industrial production of organochlorosilanes, particularly methylchlorosilanes, is dominated by the Müller-Rochow Direct Process, discovered in the 1940s. mdpi.comacs.org This process is the cornerstone of the silicone industry and involves the reaction of elemental silicon with organic halides in the presence of a catalyst, typically copper. mdpi.comntnu.no For the synthesis of alkylchlorosilanes, the general reaction involves passing an alkyl chloride over a heated mixture of silicon and copper catalyst.

The direct synthesis can also be adapted to produce other organochlorosilanes by varying the organic halide. For instance, reacting metallic silicon with hydrogen chloride (HCl) and an alkene or alkyne can directly yield organochlorosilanes. rsc.orgrsc.org This method offers a pathway to various functionalized silanes. The reaction of silicon with HCl primarily produces trichlorosilane (B8805176) (HSiCl₃), a key precursor for subsequent reactions. mdpi.com

The mechanism of the Direct Process is complex and not entirely elucidated, but it is believed to involve the formation of silylene-type intermediates on the surface of the silicon-copper alloy. rsc.orgencyclopedia.pub These highly reactive species can then react with the organic halide to form the desired organochlorosilane. The process yields a mixture of products, including mono-, di-, and trichlorosilanes, which are then separated by distillation. acs.org

| Parameter | Description | Significance |

| Reactants | Elemental Silicon, Organic Halide (e.g., Methyl Chloride, HCl), Alkene/Alkyne | The choice of organic reactant determines the organic substituent on the final silane (B1218182). |

| Catalyst | Copper (often in the form of cuprous chloride) | Essential for facilitating the reaction at lower temperatures and increasing selectivity. |

| Temperature | Typically 250-350 °C | A critical parameter that influences reaction rate and product distribution. |

| Products | A mixture of organochlorosilanes (e.g., RSiCl₃, R₂SiCl₂, R₃SiCl) | The distribution of products can be controlled to some extent by reaction conditions. |

Targeted Synthesis of Trichloroheptylsilane and Related Heptyl-functionalized Silanes

For the specific synthesis of trichloroheptylsilane, more targeted methods are generally employed to ensure high yield and purity. These methods typically involve the addition of a heptyl group to a silicon compound that already contains the desired chloro-substituents.

Hydrosilylation, also known as catalytic hydrosilation, is a widely used and highly efficient method for the formation of silicon-carbon bonds. wikipedia.org It involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. wikipedia.orgnih.gov For the synthesis of trichloroheptylsilane, this involves the reaction of trichlorosilane (HSiCl₃) with 1-heptene (B165124).

This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most common and effective. wikipedia.orgnih.gov Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst are widely used for this purpose. qualitas1998.netcore.ac.uk The reaction generally proceeds with anti-Markovnikov regioselectivity, meaning the silicon atom attaches to the terminal carbon of the alkene, yielding the linear trichloroheptylsilane. wikipedia.orgcore.ac.uk

A variety of other transition metals, including rhodium, ruthenium, palladium, nickel, iron, and iridium, have also been shown to catalyze hydrosilylation reactions, sometimes offering different selectivity or activity. nih.govlibretexts.org

| Catalyst Type | Example | Key Features |

| Platinum-based | Speier's catalyst (H₂PtCl₆), Karstedt's catalyst | High activity and selectivity for anti-Markovnikov addition. qualitas1998.netcore.ac.uk |

| Rhodium-based | [RhCl(PPh₃)₃] (Wilkinson's catalyst) | Can provide different selectivities depending on reaction conditions. |

| Palladium-based | Pd complexes with chiral ligands | Used in asymmetric hydrosilylation to produce chiral organosilanes. libretexts.org |

| Ruthenium-based | [Cp*Ru(MeCN)₃]PF₆ | Can exhibit high regioselectivity for the formation of α-vinylsilanes from terminal alkynes. |

Another important route for the synthesis of alkylsilanes is through coupling reactions, most notably using Grignard reagents. acs.orgorganic-chemistry.org In this approach, a heptyl Grignard reagent (heptylmagnesium bromide or chloride) is reacted with a silicon halide, such as silicon tetrachloride (SiCl₄).

The Grignard reagent, acting as a nucleophile, displaces one or more of the chloride ions on the silicon tetrachloride to form a new carbon-silicon bond. leah4sci.com However, this method can be difficult to control and often leads to a mixture of products, including mono-, di-, tri-, and tetra-substituted silanes, as the reactivity of the chlorosilane intermediates varies. acs.org Achieving high selectivity for trichloroheptylsilane can be challenging and may require careful control of stoichiometry and reaction conditions.

More recent developments in coupling reactions involve the use of organoboron compounds. For example, an alkoxide base can mediate the deborylative silylation of benzylic organoboronates with chlorosilanes, offering a transition-metal-free pathway to organosilanes. nih.gov

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for the synthesis of organosilanes, in line with the principles of green chemistry. mdpi.comresearchgate.net A major focus has been on reducing the reliance on chlorine-based chemistry, which often generates corrosive byproducts like HCl and ammonium (B1175870) salts. rsc.orgnih.gov

One promising approach is the direct synthesis of alkoxysilanes from the reaction of silicon with alcohols, which avoids the use of chlorosilanes altogether. mdpi.com Similarly, research has explored the direct reaction of silicon with dimethyl ether to produce methylmethoxysilanes in a more environmentally benign manner. rsc.org

Another green strategy is the catalytic dehydrocoupling of silanes and amines to form silicon-nitrogen bonds, which produces only hydrogen gas as a byproduct. rsc.org This method offers a sustainable alternative to traditional aminosilane (B1250345) synthesis. The development of reusable and non-toxic catalysts is also a key area of research. For instance, polymethylhydrosiloxane (B1170920) (PMHS) is an inexpensive and environmentally friendly reducing agent that can be used in conjunction with various metal catalysts. msu.edu

| Green Chemistry Approach | Description | Benefit |

| Chlorine-Free Synthesis | Direct reaction of silicon with alcohols or ethers. mdpi.comrsc.org | Avoids the use of corrosive chlorosilanes and the generation of chloride waste. |

| Dehydrocoupling Reactions | Catalytic reaction of silanes with amines or alcohols. rsc.org | Produces only hydrogen as a byproduct, leading to high atom economy. |

| Use of Greener Reagents | Employing reagents like polymethylhydrosiloxane (PMHS). msu.edu | Reduces toxicity and waste compared to traditional reagents. |

| Catalyst Development | Focus on abundant, less toxic metals and heterogeneous catalysts. | Improves sustainability and allows for easier catalyst recovery and reuse. |

Mechanistic Investigations of Silane Formation and Derivatization

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new, more efficient ones. Significant research has been dedicated to elucidating the pathways of both the Direct Process and catalytic hydrosilylation.

In the Müller-Rochow Direct Process, the formation of active sites is believed to occur at the interface of the copper catalyst and the silicon surface. mdpi.comencyclopedia.pub The interaction between copper chloride and silicon is thought to create these active centers. encyclopedia.pub While the exact nature of the active species is still debated, the "silylene mechanism," involving the formation of surface-bound silylene intermediates, is a widely accepted model. rsc.orgencyclopedia.pub

For platinum-catalyzed hydrosilylation, the Chalk-Harrod mechanism has been the classical model for decades. wikipedia.orgnih.gov This mechanism involves the following key steps:

Oxidative addition of the Si-H bond of the silane to the platinum catalyst.

Coordination of the alkene to the platinum center.

Migratory insertion of the alkene into the Pt-H bond.

Reductive elimination of the alkylsilane product, regenerating the catalyst.

However, variations and alternative mechanisms have been proposed. wikipedia.org More recent studies, using advanced spectroscopic techniques, have provided deeper insights into the nature of the active catalyst. acs.org It is now suggested that for highly active catalysts like Karstedt's catalyst, the active species is a monomeric platinum compound with silicon and carbon in its coordination sphere, rather than platinum colloids. acs.org Furthermore, the formation of cyclic platinum-silane clusters has been proposed to control the regioselectivity of the reaction. rsc.org The rate-determining step is now believed by some to be the insertion of the olefin into the Pt-H bond, rather than the final reductive elimination. acs.org

Understanding Silylene Intermediate Mechanisms

While silylenes, the silicon analogues of carbenes, are recognized as key intermediates in a variety of organosilicon reactions, specific research detailing their mechanistic involvement in the synthesis or reactions of trichloroheptylsilane is not extensively documented in publicly available scientific literature. However, general principles of silylene chemistry can provide a foundational understanding of potential, albeit hypothetical, pathways.

Silylenes are typically highly reactive species that can be involved in insertion reactions, additions to multiple bonds, and dimerization. wustl.edu In the context of chlorosilanes, silylenes like dichlorosilylene (B1217353) (:SiCl2) are known intermediates in high-temperature processes such as the "Direct Synthesis" of methylchlorosilanes. le.ac.uk This process involves the reaction of elemental silicon with an alkyl chloride. It is conceivable that analogous mechanisms could be at play in synthetic routes leading to trichloroheptylsilane, particularly under thermal conditions.

Two primary types of silylenoid species are often proposed in such syntheses. One form remains surface-bound on a metal catalyst and reacts directly to form the target silane. A second type can be liberated from the surface as a free silylene, which is then available to react in the gas phase or with other substrates. le.ac.uk Trapping experiments with reagents like butadiene are a common method to confirm the presence of these free silylene intermediates. le.ac.uk

The reactivity of silylene intermediates is also influenced by their electronic state, which can be either a singlet or a triplet ground state. wustl.edu The specific reaction pathways they undergo are dependent on this state. For instance, the insertion of a silylene into a C-H bond, a potential side reaction in the synthesis of trichloroheptylsilane, would follow different mechanistic routes depending on the silylene's spin multiplicity. While many stable singlet silylenes have been synthesized and studied, research into reactive triplet silylenes is less common. wustl.edu

The table below summarizes key characteristics of silylene intermediates relevant to understanding their potential role in trichloroheptylsilane chemistry, based on general knowledge of organosilicon chemistry.

| Feature | Description | Potential Relevance to Trichloroheptylsilane |

| Generation | Thermal or photochemical decomposition of polysilanes, or reduction of dichlorosilanes. | High-temperature synthesis of trichloroheptylsilane could potentially involve the formation of :SiCl2. |

| Key Reactions | Insertion into σ-bonds (e.g., C-H, Si-H, O-H), addition to π-systems (e.g., alkenes, alkynes), dimerization. | Potential for insertion reactions with the heptyl chain or other reactants present in the synthetic mixture. |

| Intermediacy | Often proposed in catalytic cycles and high-temperature industrial processes for producing chlorosilanes. le.ac.ukresearchgate.net | Could be a transient species in the formation of trichloroheptylsilane from silicon and heptyl chloride. |

| Detection | Primarily through trapping experiments with dienes or other unsaturated molecules. le.ac.uk | Confirmatory experiments would be needed to establish their presence in specific trichloroheptylsilane synthetic routes. |

Pathways for Dehydrogenative Coupling Reactions

Dehydrogenative coupling is a powerful synthetic method for forming bonds between two elements with the concomitant release of hydrogen gas (H2). In organosilicon chemistry, this typically involves the reaction of a hydrosilane (containing an Si-H bond) with a substrate that has an E-H bond (where E can be Si, C, O, N, etc.), often catalyzed by a transition metal complex.

Specific studies detailing the dehydrogenative coupling of trichloroheptylsilane are not readily found in the surveyed scientific literature. Trichloroheptylsilane itself lacks an Si-H bond, which is a prerequisite for its direct participation as the hydrosilane component in a classical dehydrogenative coupling reaction. However, it could potentially be a product of such a reaction, for instance, through the dehydrogenative silylation of heptene (B3026448) with trichlorosilane (HSiCl3).

The general mechanism for the dehydrogenative coupling of a hydrosilane with a substrate, catalyzed by a transition metal, often involves the following key steps:

Oxidative Addition: The catalyst, typically a late transition metal complex, undergoes oxidative addition with the Si-H bond of the hydrosilane.

Coordination: The second substrate (e.g., an alkene or another molecule with an activatable C-H bond) coordinates to the metal center.

Insertion or Metathesis: This can proceed via several pathways, including migratory insertion of the coordinated substrate into the metal-silyl or metal-hydride bond.

Reductive Elimination: The final step involves the reductive elimination of the desired coupled product, regenerating the active catalyst.

An alternative application could involve the functionalization of the heptyl chain of trichloroheptylsilane via a C-H activation/dehydrogenative coupling pathway. Cross-dehydrogenative coupling (CDC) reactions enable the formation of C-C bonds from two different C-H bonds. rwth-aachen.de While unprecedented for trichloroheptylsilane specifically, this approach has been demonstrated for the coupling of various methylarenes with chloroalkanes. rwth-aachen.de Such a reaction would likely proceed via a radical mechanism, initiated by a photocatalyst or a chemical initiator, leading to the formation of a C-C bond between the heptyl chain and another organic fragment.

The table below outlines hypothetical dehydrogenative coupling pathways relevant to the synthesis or modification of trichloroheptylsilane, based on established principles.

| Reaction Type | Hypothetical Reactants | Potential Product | Mechanistic Hallmark |

| Dehydrogenative Silylation | Heptene + Trichlorosilane (HSiCl3) | Trichloroheptylsilane | Catalytic cycle involving oxidative addition of Si-H and reductive elimination. |

| Cross-Dehydrogenative Coupling (C-H/C-H) | Trichloroheptylsilane + Arene (e.g., Toluene) | Aryl-substituted trichloroheptylsilane | Radical-based mechanism, often photochemically induced, forming a C-C bond. rwth-aachen.de |

| Intramolecular Dehydrogenative Cyclization | A modified trichloroheptylsilane with a terminal functional group containing an X-H bond. | A cyclized heptylsilane derivative. | Formation of a new ring structure through internal C-H/X-H coupling. |

Further research would be necessary to validate these potential pathways and to determine the specific conditions and catalysts required to achieve such transformations for trichloroheptylsilane.

Advanced Characterization and Analytical Methodologies for Trichloroheptylsilane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Functional Group Analysis

Spectroscopy is a cornerstone in the characterization of organosilanes. By probing the interaction of electromagnetic radiation with the molecule, these techniques can elucidate atomic-level structure, identify functional groups, and monitor chemical transformations in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds. msu.edu For organosilanes like trichloroheptylsilane, multinuclear NMR experiments are particularly informative.

¹H NMR: Proton NMR provides information about the hydrogen atoms in the heptyl chain. The signals are influenced by neighboring atoms, leading to characteristic chemical shifts and splitting patterns based on the n+1 rule. docbrown.infoyoutube.com The protons on the carbon adjacent to the silicon atom (α-carbon) will appear at a different chemical shift than those further down the alkyl chain due to the influence of the silicon and chlorine atoms.

¹³C NMR: Carbon-13 NMR identifies the different carbon environments within the heptyl group. Each of the seven carbon atoms in the chain is expected to produce a distinct signal, with the α-carbon being significantly affected by the attached SiCl₃ group.

²⁹Si NMR: As silicon has a spin-1/2 nucleus (²⁹Si isotope, 4.7% natural abundance), it is directly observable by NMR. huji.ac.il ²⁹Si NMR is highly sensitive to the electronic environment around the silicon atom. researchgate.net For trichloroheptylsilane, a single resonance is expected in a region characteristic of alkyltrichlorosilanes. rsc.org Upon hydrolysis and condensation, new peaks corresponding to silanols (Si-OH) and siloxane bridges (Si-O-Si) will appear, making it a powerful tool for studying these reactions. nih.gov Cross-Polarization Magic-Angle Spinning (CPMAS) is a solid-state NMR technique used to obtain high-resolution spectra of solid materials, such as silanes immobilized on a surface. nih.gov

| Nucleus | Functional Group (in Trichloroheptylsilane) | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | α-CH₂ (next to Si) | ~1.5 - 2.0 | Shifted downfield due to proximity to SiCl₃. |

| ¹H | -(CH₂)₅- (main chain) | ~1.2 - 1.4 | Overlapping signals typical for alkyl chains. |

| ¹H | Terminal CH₃ | ~0.9 | Typical chemical shift for a terminal methyl group. |

| ¹³C | α-CH₂ (next to Si) | ~25 - 35 | Influenced by the electropositive silicon atom. |

| ¹³C | Alkyl Chain Carbons | ~22 - 32 | Distinct signals for each carbon in the chain. |

| ¹³C | Terminal CH₃ | ~14 | Typical chemical shift for a terminal methyl carbon. |

| ²⁹Si | R-SiCl₃ | ~10 - 20 | Characteristic range for alkyltrichlorosilanes. rsc.org |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups and chemical bonds within a molecule. mdpi.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov In the analysis of trichloroheptylsilane, FTIR is used to confirm the presence of the alkyl chain and the silicon-chlorine bonds. The formation of new bonds during reactions, such as the appearance of broad O-H and Si-O-Si bands during hydrolysis and condensation, can be readily monitored. mdpi.comresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (asymmetric & symmetric) | -CH₃, -CH₂- | 2850 - 2960 |

| C-H Bend | -CH₂-, -CH₃ | 1375 - 1470 |

| Si-Cl Stretch (asymmetric) | -SiCl₃ | ~620 |

| Si-Cl Stretch (symmetric) | -SiCl₃ | ~470 |

| Si-C Stretch | Alkyl-Si | 700 - 850 |

Raman spectroscopy is another vibrational spectroscopy technique that serves as a powerful tool for real-time, in-situ monitoring of chemical reactions. spectroscopyonline.commt.com It is particularly advantageous for monitoring reactions in aqueous solutions, as the Raman signal for water is weak. This technique can track the consumption of reactants and the formation of intermediates and products by monitoring the intensity of their characteristic Raman bands. azom.com For trichloroheptylsilane, Raman spectroscopy can be used to follow the kinetics of hydrolysis by observing the decrease in the intensity of the Si-Cl vibrational modes and the emergence of signals corresponding to Si-OH and Si-O-Si bonds. nih.govresearchgate.net This provides valuable data for understanding reaction mechanisms and optimizing process conditions. spectroscopyonline.com

Chromatographic and Mass Spectrometric Approaches for Purity and Compositional Analysis

Chromatography and mass spectrometry are powerful analytical tools that are often coupled to separate, identify, and quantify the components of a mixture. These methods are essential for assessing the purity of trichloroheptylsilane and for analyzing the complex mixtures that result from its reactions.

Gas chromatography (GC) is a technique used to separate volatile compounds in a mixture. birchbiotech.com Trichloroheptylsilane, being a volatile liquid, is well-suited for GC analysis. The sample is vaporized and carried by an inert gas through a column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. mdpi.comamazonaws.com

GC-MS is used to determine the purity of trichloroheptylsilane by detecting and identifying any volatile impurities, such as other chlorosilanes or residual starting materials. nih.gov Tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity, allowing for the detection of trace-level contaminants even in complex matrices. chromatographyonline.comresearchgate.net The high sensitivity of MS detection makes it superior to other detectors for a broad range of compound types. gcms.cz

When trichloroheptylsilane is exposed to moisture, it undergoes hydrolysis to form heptylsilanetriol, which can then self-condense to form a range of non-volatile oligomeric and polymeric siloxanes. These products are not suitable for GC analysis due to their low volatility and high polarity.

Liquid chromatography (LC) is the method of choice for separating these types of compounds. nist.gov The sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. Coupling LC with mass spectrometry (LC-MS) allows for the identification and characterization of these larger, more polar species. chromatographyonline.com This technique is crucial for studying the hydrolysis and condensation pathways of trichloroheptylsilane, providing detailed information on the distribution and structure of the resulting oligomers. nih.govnih.gov

Advanced Ionization Techniques (e.g., APGC-MS/MS, ESI-MS/MS)

Advanced ionization techniques in mass spectrometry are pivotal for the detailed molecular characterization of trichloroheptylsilane and its reaction products. These methods offer high sensitivity and specificity, enabling the elucidation of molecular structures and the identification of derivatives.

Atmospheric Pressure Gas Chromatography-Tandem Mass Spectrometry (APGC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like trichloroheptylsilane. APGC is a soft ionization technique that typically results in the formation of abundant molecular ions or protonated molecules with minimal fragmentation. This is particularly advantageous for confirming the molecular weight of the parent compound. In the subsequent MS/MS stage, the selected parent ion is fragmented through collision-induced dissociation, yielding a characteristic fragmentation pattern that can be used for definitive structural confirmation and sensitive quantification. For trichloroheptylsilane (C7H15Cl3Si), the quasi-molecular ion [M+H]+ would be expected, followed by characteristic losses of HCl and fragments of the heptyl chain in the MS/MS spectrum.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is particularly useful for analyzing the hydrolysis derivatives of trichloroheptylsilane, such as heptylsilanetriol (C7H15Si(OH)3), which are more polar and less volatile. In an aqueous environment, trichloroheptylsilane readily hydrolyzes its chloro groups to form silanols. ESI can ionize these polar molecules directly from the liquid phase, often forming protonated molecules [M+H]+ or adducts with ions like sodium [M+Na]+. Subsequent MS/MS analysis of these ions provides structural information about the hydrolyzed species and any condensation products (e.g., disiloxanes).

| Compound | Ionization Technique | Precursor Ion (m/z) | Major Fragment Ions (MS/MS) | Analytical Insight |

| Trichloroheptylsilane | APGC-MS/MS | 249 [M+H]+ | 213 ([M+H]-HCl)+, 177 ([M+H]-2HCl)+, 151 ([M+H]-C7H14)+ | Molecular weight confirmation and structural elucidation of the parent compound. |

| Heptylsilanetriol | ESI-MS/MS | 195 [M+H]+ | 177 ([M+H]-H2O)+, 159 ([M+H]-2H2O)+, 97 ([M+H]-C7H14)+ | Identification of hydrolysis products and intermediates in solution. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique for confirming the empirical formula of a synthesized compound like trichloroheptylsilane, thereby verifying its stoichiometric purity. This is typically achieved using a CHNS elemental analyzer, which subjects a small, precisely weighed amount of the sample to high-temperature combustion. The combustion process converts the elements into simple gases (CO2, H2O, N2, SO2). These gases are then separated and quantified by a detector, allowing for the determination of the mass percentage of each element in the original sample. For trichloroheptylsilane, which also contains silicon and chlorine, a combination of combustion analysis and other elemental techniques (e.g., inductively coupled plasma atomic emission spectroscopy for silicon and ion chromatography for chlorine) would provide a complete elemental profile. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C7H15Cl3Si).

| Element | Theoretical Mass % | Expected Experimental Mass % (with typical tolerance) |

| Carbon (C) | 33.96% | 33.96 ± 0.4% |

| Hydrogen (H) | 6.11% | 6.11 ± 0.2% |

| Chlorine (Cl) | 42.95% | 42.95 ± 0.4% |

| Silicon (Si) | 11.34% | 11.34 ± 0.3% |

| Total | 104.36% | - |

Note: The total theoretical mass percentage exceeds 100% due to the individual rounding of elemental percentages. The sum of the unrounded theoretical percentages is 100%.

Surface-Sensitive Analytical Techniques for Modified Materials

When trichloroheptylsilane is used to modify a surface, a new set of analytical techniques is required to characterize the resulting thin film or self-assembled monolayer (SAM). These surface-sensitive techniques provide information on the morphology, topography, and elemental and chemical composition of the modified material's surface.

Scanning Electron Microscopy (SEM) for Surface Morphology and Dispersion Analysis

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology of materials at the micro- and nanoscale. While SEM does not have the resolution to image the individual molecules of a trichloroheptylsilane monolayer, it is invaluable for assessing the quality and uniformity of the coating over larger areas. It can reveal information about the dispersion of the silane (B1218182) coating, identifying aggregates, pinholes, or other defects that could impact the performance of the modified surface. mdpi.com In cases where the silane is used to treat particles or create composite materials, SEM can provide insights into how the silane treatment affects the dispersion of these particles within a matrix.

| Magnification | Feature Observed | Interpretation |

| 1,000x | Uniform, smooth surface | Indicates good, even coverage of the silane layer at a macroscopic level. |

| 10,000x | Occasional bright spots | May indicate the presence of small, localized silane aggregates or dust particles. |

| 50,000x | No discernible surface cracking or large-scale defects | Suggests a continuous and well-adhered film under the deposition conditions used. |

Atomic Force Microscopy (AFM) for Nanoscale Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. It is an essential tool for characterizing self-assembled monolayers of alkyltrichlorosilanes. acs.org AFM can be used to measure the thickness of the trichloroheptylsilane layer, assess its smoothness (root-mean-square roughness), and visualize the formation of molecular domains or islands during the self-assembly process. It can also identify defects such as pinholes in the monolayer. By operating in different modes, AFM can also probe local mechanical properties like adhesion and friction, which are directly influenced by the surface chemistry of the silane layer.

| Parameter | Measured Value | Significance |

| Monolayer Thickness | ~1.0 - 1.2 nm | Consistent with the theoretical length of a fully extended heptyl chain oriented nearly perpendicular to the surface. |

| RMS Roughness | < 0.3 nm | Indicates the formation of a very smooth and uniform monolayer. |

| Surface Features | Predominantly uniform coverage with some small, sub-monolayer deep pits. | Suggests a high degree of self-assembly with minor imperfections in the monolayer. |

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. byu.edu For a trichloroheptylsilane-modified surface, XPS can confirm the presence of silicon, carbon, and chlorine from the silane, as well as elements from the underlying substrate and any surface oxygen. High-resolution scans of the elemental peaks provide chemical state information. For example, the Si 2p peak can be deconvoluted to distinguish between silicon in the silane layer (Si-O-C, Si-O-Si) and silicon in a silicon oxide substrate. nih.gov

Auger Electron Spectroscopy (AES) is another surface analysis technique that provides elemental and sometimes chemical information. diva-portal.org A key advantage of AES is its high spatial resolution, allowing for elemental mapping of a surface to visualize the distribution of different elements. This can be particularly useful for identifying areas of incomplete silane coverage or the presence of contaminants on the modified surface.

| Element | Photoelectron Line | Expected Binding Energy (eV) | Inferred Chemical State |

| Si | 2p | ~102.5 | Si-O-C / Si-O-Si (from the siloxane network) |

| C | 1s | ~285.0 | C-C / C-H (from the heptyl chain) |

| Cl | 2p | ~200.0 | Residual Si-Cl (if hydrolysis is incomplete) |

| O | 1s | ~532.5 | Si-O-Si / Si-O-Substrate |

Dynamic Secondary Ion Mass Spectrometry (D-SIMS) for Depth Profiling

Dynamic Secondary Ion Mass Spectrometry (D-SIMS) is a highly sensitive surface analysis technique used to determine the elemental and isotopic composition of the very near-surface region of a solid material. In D-SIMS, a primary ion beam is used to sputter away the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer. By continuously sputtering and analyzing, a depth profile is generated, showing the distribution of elements as a function of depth. nih.govyoutube.com This is particularly valuable for characterizing the interface between the trichloroheptylsilane layer and the substrate. D-SIMS can reveal the thickness of the silane layer, the presence of any interdiffusion between the film and the substrate, and the distribution of any contaminants at the interface.

| Sputter Depth | Relative Ion Intensity | Interpretation |

| 0-2 nm | High Si+, C+, H+ signals; low Al+ signal | The near-surface region is dominated by the components of the trichloroheptylsilane layer. |

| 2-3 nm | Decreasing Si+, C+, H+ signals; increasing Al+ signal | This region represents the interface between the silane film and the aluminum substrate. |

| > 3 nm | Low Si+, C+, H+ signals; high, stable Al+ signal | The analysis has sputtered through the silane layer into the bulk aluminum substrate. |

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. wikipedia.org For trichloroheptylsilane-based materials, such as coatings, composites, or modified surfaces, these methods are indispensable for determining their operational limits and predicting their long-term stability.

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of materials. netzsch.commt.com It works by continuously measuring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. wikipedia.org When applied to materials derived from trichloroheptylsilane, TGA can elucidate the temperatures at which degradation processes begin, the kinetics of decomposition, and the composition of the final residue.

The thermal decomposition of organosilanes can be a complex process involving the cleavage of Si-C, C-C, C-H, and Si-Cl bonds. nih.govrsc.org For a hypothetical polymer or coating derived from trichloroheptylsilane, a TGA curve would typically show a region of initial stability followed by one or more mass loss steps. Each step corresponds to the volatilization of specific decomposition products. The atmosphere (e.g., inert like nitrogen or reactive like air) significantly influences the decomposition pathways. In an inert atmosphere, pyrolysis occurs, while in air, oxidative degradation takes place. tainstruments.com

Illustrative TGA Data for a Hypothetical Trichloroheptylsilane-based Polymer:

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 250 | ~1-2% | Desorption of adsorbed moisture and residual solvents. |

| 250 - 400 | ~30-40% | Initial decomposition, loss of heptyl side chains. |

| 400 - 600 | ~40-50% | Major decomposition of the siloxane backbone. |

| > 600 | ~10-20% | Residual char formation (e.g., silicon oxycarbide). |

This interactive table presents hypothetical data for illustrative purposes, as specific experimental data for trichloroheptylsilane was not found in the public domain.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.comtorontech.com It is widely used to study thermal transitions such as the glass transition, melting, crystallization, and curing reactions. netzsch.comyoutube.com

For trichloroheptylsilane, DSC can be particularly useful in studying the curing behavior of resin systems incorporating this silane. The hydrolysis and condensation of the trichlorosilyl (B107488) group is an exothermic process that can be monitored by DSC to determine the extent of cure, the curing temperature range, and the heat of reaction. researchgate.net Furthermore, for polymeric materials derived from trichloroheptylsilane, DSC is essential for determining the glass transition temperature (Tg), which defines the upper-use temperature of the material in many applications. centexbel.be

Hypothetical DSC Data for the Curing of a Trichloroheptylsilane-based Resin:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Curing Exotherm | 120 | 155 | -250 |

| Glass Transition (Cured) | - | 180 (inflection) | N/A |

This interactive table presents hypothetical data for illustrative purposes, as specific experimental data for trichloroheptylsilane was not found in the public domain.

Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. wikipedia.organton-paar.com In a DMA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. wikipedia.org This allows for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. youtube.com The ratio of the loss modulus to the storage modulus is the tan delta, or damping factor, which is a measure of energy dissipation. youtube.com

For materials incorporating trichloroheptylsilane, such as composites or adhesives, DMA provides critical information about their stiffness, damping characteristics, and the glass transition temperature. eag.com The glass transition is often observed as a sharp drop in the storage modulus and a peak in the tan delta curve. pbipolymer.com This information is vital for understanding how the material will perform under dynamic loading conditions at different temperatures. dtic.mil

Illustrative DMA Data for a Trichloroheptylsilane-modified Polymer:

| Property | Value |

| Storage Modulus (E') at 25°C | 2.5 GPa |

| Glass Transition Temperature (Tg) from tan δ peak | 185°C |

| Tan δ Peak Height | 0.6 |

This interactive table presents hypothetical data for illustrative purposes, as specific experimental data for trichloroheptylsilane was not found in the public domain.

Chemical Speciation Methodologies in Silane Research

Chemical speciation in the context of silane research refers to the identification and quantification of the various chemical forms that a silane can exist in, particularly in solution. For trichloroheptylsilane, the primary reactions of interest are hydrolysis and condensation. russoindustrial.ru The trichlorosilyl group is highly reactive towards water, leading to the formation of silanols (Si-OH) and hydrochloric acid. gelest.com These silanols are unstable and readily undergo self-condensation to form siloxane oligomers and polymers (-Si-O-Si-). elsevier.esresearchgate.net

Understanding the kinetics and pathways of these reactions is crucial for controlling the properties of the final material. researchgate.net Several analytical techniques can be employed for the chemical speciation of silane solutions:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a powerful tool for studying the hydrolysis and condensation of silanes. afinitica.com It can distinguish between the original silane, various silanol (B1196071) species (monomers, dimers, etc.), and different siloxane structures.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of Si-Cl bonds and the appearance of Si-OH and Si-O-Si bonds, providing qualitative and semi-quantitative information about the reaction progress. elsevier.es

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile species in a silane solution, which can be useful for analyzing the initial stages of hydrolysis and condensation.

Potentiometric Titration: The release of hydrochloric acid during the hydrolysis of trichloroheptylsilane can be monitored by potentiometric titration to study the kinetics of the hydrolysis reaction.

Recent advancements have also explored methods for cleaving organosilanes from surfaces to allow for their analysis in solution using conventional techniques like NMR and GC-MS, providing detailed structural and quantitative information about the monolayer composition. nih.govacs.org

Research on Surface and Interface Engineering with Trichloroheptylsilane

Fundamental Mechanisms of Silane (B1218182) Coupling and Surface Functionalization

The efficacy of trichloroheptylsilane as a surface coupling agent is rooted in a series of chemical reactions that occur at the substrate interface. These reactions are primarily hydrolysis and condensation, which lead to the formation of a stable siloxane layer covalently bonded to the substrate.

The surface functionalization process with trichloroheptylsilane, a type of chlorosilane, is initiated by hydrolysis. In the presence of water, the silicon-chlorine (Si-Cl) bonds in the trichloroheptylsilane molecule are highly reactive and readily undergo hydrolysis to form silanol (B1196071) groups (Si-OH). This reaction releases hydrochloric acid (HCl) as a byproduct. The hydrolysis of trichloroheptylsilane can be represented by the following reaction:

C₇H₁₅SiCl₃ + 3H₂O → C₇H₁₅Si(OH)₃ + 3HCl

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo two types of condensation reactions. Firstly, intermolecular condensation can occur between adjacent silanol molecules, leading to the formation of a siloxane (Si-O-Si) network. This process results in the oligomerization of the silane molecules in the solution or near the substrate surface.

Secondly, and more critically for surface modification, the silanol groups can condense with hydroxyl (-OH) groups present on the surface of an inorganic substrate. This reaction forms a strong and stable covalent bond between the trichloroheptylsilane molecule and the substrate.

The condensation reaction between the silanol groups of hydrolyzed trichloroheptylsilane and the surface hydroxyl groups of a substrate results in the formation of a covalent Si-O-Substrate bond. This robust linkage is responsible for the durability of the silane treatment. The heptyl group (C₇H₁₅), being a non-polar hydrocarbon chain, then forms the new outermost surface, imparting a hydrophobic character to the modified substrate.

When trichloroheptylsilane is used to treat surfaces in the presence of a polymer matrix, the potential for forming an Interpenetrating Polymer Network (IPN) arises. The heptyl chains of the silane molecules can become physically entangled with the polymer chains at the interface. This physical interlocking, combined with the strong covalent bonding of the silane to the inorganic substrate, creates a robust and durable interfacial region. This IPN structure enhances the adhesion between the inorganic substrate and the organic polymer, leading to improved mechanical properties and environmental resistance of the composite material.

The presence and density of hydroxyl groups on the substrate surface are paramount for a successful silanization process. researchgate.net These hydroxyl groups act as the primary reactive sites for the covalent attachment of the silane molecules. researchgate.netresearchgate.net Substrates such as glass, ceramics, and many metal oxides naturally possess a layer of surface hydroxyls, making them ideal candidates for modification with trichloroheptylsilane.

The reactivity of the surface hydroxyls can be influenced by factors such as the substrate's composition, crystal structure, and pre-treatment conditions. For instance, cleaning procedures involving acid or plasma treatments can increase the concentration of surface hydroxyl groups, thereby enhancing the efficiency of the silanization process. soton.ac.ukresearchgate.net The reaction between a chlorosilane and surface hydroxyl groups is a thermodynamically driven process, leading to the formation of a stable silicon-oxygen bond. researchgate.net

| Parameter | Description | Significance |

| Silane Concentration | The concentration of trichloroheptylsilane in the treatment solution. | Affects the thickness and uniformity of the resulting silane layer. Higher concentrations can lead to multilayer formation. |

| Water Availability | The presence of water is essential for the initial hydrolysis of the chlorosilane. | Controlled amounts of water are necessary to initiate the reaction without causing excessive self-condensation in the solution. |

| Reaction Temperature | The temperature at which the silanization process is carried out. | Influences the rate of hydrolysis and condensation reactions. Elevated temperatures can accelerate the process but may also lead to less ordered layers. |

| Curing Conditions | Post-deposition treatment, often involving heat. | Promotes further condensation and cross-linking of the silane molecules, enhancing the durability and stability of the surface layer. |

Surface Modification of Inorganic Substrates

The ability of trichloroheptylsilane to form a stable, hydrophobic layer on inorganic surfaces makes it a valuable tool for the functionalization of a wide range of materials, including glass, ceramics, and metal oxide nanoparticles.

Glass and ceramic materials are widely used in various technological applications, but their inherently hydrophilic surfaces can be disadvantageous in certain contexts. Surface modification with trichloroheptylsilane can effectively transform these hydrophilic surfaces into hydrophobic ones. The process involves the reaction of the silane with the surface silanol (Si-OH) groups present on the glass or the metal-hydroxyl (M-OH) groups on the ceramic surface. nih.gov

The resulting heptyl-terminated surface exhibits a significantly reduced surface energy and a high contact angle with water. This modification can impart desirable properties such as water repellency, anti-fouling, and improved compatibility with non-polar polymers. Research on similar long-chain alkyltrichlorosilanes has demonstrated the formation of well-ordered self-assembled monolayers (SAMs) on silica (B1680970) and other oxide surfaces, leading to highly hydrophobic coatings. For instance, treatment of a ceramic surface with trichloro(octadecyl)silane, a molecule with a longer alkyl chain, has been shown to convert the surface from hydrophilic to hydrophobic, with water contact angles exceeding 90°.

| Substrate | Pre-treatment | Expected Outcome of Trichloroheptylsilane Modification | Potential Applications |

| Glass | Piranha solution cleaning to increase surface hydroxyl groups. soton.ac.ukresearchgate.net | Formation of a hydrophobic layer, increased water contact angle, reduced surface energy. | Anti-fouling coatings, moisture barriers, enhanced adhesion to non-polar polymers. |

| Ceramics | Thermal or plasma treatment to activate the surface. | Improved hydrophobicity, chemical resistance, and tribological properties. | Water-repellent coatings, corrosion protection, modification of filter membranes. |

The high surface area and reactivity of metal and metal oxide nanoparticles, such as alumina (Al₂O₃) and magnesium oxide (MgO), make them valuable additives in polymer composites and other advanced materials. However, their hydrophilic nature often leads to poor dispersion in non-polar matrices and a tendency to agglomerate. Surface modification with trichloroheptylsilane can address these challenges by rendering the nanoparticle surfaces hydrophobic. mdpi.comresearchgate.net

The hydroxyl groups on the surface of alumina and magnesium oxide nanoparticles serve as anchoring points for the trichloroheptylsilane molecules. researchgate.netresearchgate.net The subsequent covalent attachment of the heptyl chains creates an organic shell around the inorganic core. This organic layer reduces the inter-particle attractions and improves the compatibility of the nanoparticles with a surrounding organic matrix. This leads to better dispersion, which in turn can enhance the mechanical, thermal, and barrier properties of the resulting nanocomposite material. While specific studies on trichloroheptylsilane with these nanoparticles are not widely available, research on other silane coupling agents has demonstrated the effectiveness of this approach in improving the performance of nanoparticle-filled polymers. mdpi.comresearchgate.net

Silica Substrate Surface Modification (e.g., Nanoparticles, Nanowires)

The modification of silica substrates, including nanoparticles and nanowires, with organosilanes is a well-established method for altering their surface properties. This process is crucial for applications such as improving dispersion in polymer matrices, creating hydrophobic or oleophobic surfaces, and functionalizing surfaces for biomedical applications. While specific research on the use of trichloroheptylsilane for the surface modification of silica nanoparticles and nanowires is not extensively documented in publicly available literature, the general principles of alkyltrichlorosilane modification can be applied.

The reaction mechanism involves the hydrolysis of the trichlorosilyl (B107488) group (-SiCl₃) in the presence of trace amounts of water to form reactive silanol groups (-Si(OH)₃). These silanols then condense with the hydroxyl groups (-OH) present on the surface of the silica substrate, forming stable siloxane bonds (Si-O-Si). The heptyl chains (-C₇H₁₅) then orient themselves away from the surface, creating a new interface with the surrounding environment.

The resulting surface properties are largely determined by the density and orientation of the heptyl chains. A well-formed monolayer of trichloroheptylsilane would be expected to render the silica surface hydrophobic, a characteristic that generally increases with the length of the alkyl chain in the silane molecule.

Table 1: Expected Effects of Trichloroheptylsilane on Silica Substrates

| Property | Expected Outcome |

|---|---|

| Surface Energy | Decrease |

| Wettability | Increased hydrophobicity |

| Dispersion in non-polar solvents | Improved |

It is important to note that the quality of the resulting monolayer and the final surface properties are highly dependent on reaction conditions such as humidity, temperature, and the purity of the solvent and silane.

Formation and Characterization of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. Alkyltrichlorosilanes are known to form dense, covalently bound SAMs on hydroxylated surfaces like silicon dioxide. The formation of a trichloroheptylsilane SAM proceeds through the hydrolysis and condensation mechanism described previously.

The kinetics of SAM formation are influenced by several factors, including the concentration of the silane solution, the reaction time, and the presence of water. Initially, the silane molecules adsorb onto the surface, followed by a slower organization into a well-ordered monolayer.

Characterization of these SAMs is crucial to understand their structure and properties. Common techniques used for characterization include:

Contact Angle Goniometry: To measure the static and dynamic contact angles of liquids on the modified surface, providing information about its wettability and surface energy.

Atomic Force Microscopy (AFM): To visualize the topography of the SAM at the nanoscale, revealing information about its uniformity, domain structure, and the presence of defects.

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the silane monolayer.

Ellipsometry: To measure the thickness of the SAM with high precision.

Surface Modification of Organic and Polymeric Materials

Functionalization of Cellulose and Lignocellulosic Fibers

Cellulose and lignocellulosic fibers are abundant, renewable, and biodegradable materials with a wide range of potential applications. However, their inherent hydrophilicity can be a limitation in certain applications, such as in composites with hydrophobic polymer matrices. Surface functionalization with organosilanes can address this issue by rendering the fiber surface more hydrophobic.

The surface of cellulose possesses abundant hydroxyl groups, making it suitable for reaction with trichloroheptylsilane. The covalent attachment of the heptyl chains to the cellulose surface would be expected to significantly reduce its water absorption and improve its compatibility with non-polar polymers. While specific studies on the use of trichloroheptylsilane for cellulose functionalization are limited, research on other alkyltrichlorosilanes has demonstrated the effectiveness of this approach. For instance, studies have shown that increasing the alkyl chain length of the silane can lead to a greater increase in the hydrophobicity of the treated cellulose-based paper.

Table 2: Potential Improvements in Cellulose Properties after Trichloroheptylsilane Functionalization

| Property | Expected Improvement |

|---|---|

| Hydrophobicity | Increased |

| Water Absorption | Decreased |

| Compatibility with hydrophobic polymers | Enhanced |

Surface Engineering of Synthetic Polymers

The surface engineering of synthetic polymers is essential for a variety of applications, including improving adhesion, enhancing biocompatibility, and creating barrier layers. While many polymers lack the reactive hydroxyl groups found on silica or cellulose, surface activation techniques such as plasma treatment or UV/ozone exposure can be used to introduce such functional groups. Once activated, these polymer surfaces can be modified with trichloroheptylsilane.

This modification can be used to control the surface energy and wettability of polymers. For example, creating a hydrophobic surface on a polymer can be beneficial for applications requiring water repellency or reduced biofouling. The specific outcomes of such surface engineering would depend on the type of polymer, the surface activation method used, and the reaction conditions for the silanization process.

Influence of Alkyl Chain Length and Functional Group on Surface Research Outcomes

Comparative Studies with Trichloro(hexyl)silane and Trichloro(octyl)silane

The length of the alkyl chain in alkyltrichlorosilanes plays a crucial role in determining the properties of the resulting self-assembled monolayers. Comparative studies involving silanes with different chain lengths provide valuable insights into these structure-property relationships. While direct comparative studies that include trichloroheptylsilane are scarce, we can infer its likely behavior by examining the properties of its closest homologs, trichloro(hexyl)silane and trichloro(octyl)silane.

Generally, as the alkyl chain length increases from hexyl to octyl, the following trends are observed:

Hydrophobicity: The water contact angle tends to increase with increasing chain length, indicating a more hydrophobic surface. This is attributed to the increased density of the hydrocarbon layer and a reduction in the influence of the underlying substrate.

Monolayer Thickness: The thickness of the SAM increases linearly with the number of carbon atoms in the alkyl chain.

Ordering and Packing Density: Longer alkyl chains exhibit stronger van der Waals interactions, which can lead to more ordered and densely packed monolayers. However, very long chains can sometimes lead to collapsed or disordered structures.

Growth Kinetics: The rate of SAM formation can be influenced by the alkyl chain length. Some studies have shown that the growth time constant decreases with an increasing number of carbon atoms in the alkyl chain, though exceptions have been observed.

Based on these trends, it can be predicted that a self-assembled monolayer of trichloroheptylsilane would exhibit properties intermediate between those of trichloro(hexyl)silane and trichloro(octyl)silane.

Table 3: Predicted Comparative Properties of Alkyltrichlorosilane SAMs

| Property | Trichloro(hexyl)silane | Trichloro(heptyl)silane (Predicted) | Trichloro(octyl)silane |

|---|---|---|---|

| Alkyl Chain Length | C6 | C7 | C8 |

| Water Contact Angle | Lower | Intermediate | Higher |

| SAM Thickness | Thinner | Intermediate | Thicker |

It is important to emphasize that these are predicted trends, and experimental verification is necessary to confirm the precise properties of trichloroheptylsilane-modified surfaces. The subtle difference of a single methylene (B1212753) group in the alkyl chain can sometimes lead to unexpected variations in surface properties due to differences in molecular packing and orientation.

Applications of Trichloroheptylsilane in Advanced Materials Research

Hydrolysis and Condensation

A defining characteristic of trichloroheptylsilane is its high reactivity towards water. vulcanchem.comlookchem.com The silicon-chlorine bonds are readily hydrolyzed, replacing the chlorine atoms with hydroxyl groups to form heptylsilanetriol (CH₃(CH₂)₆Si(OH)₃) and releasing hydrogen chloride (HCl) as a byproduct. vulcanchem.comresearchgate.net

Hydrolysis Reaction: CH₃(CH₂)₆SiCl₃ + 3H₂O → CH₃(CH₂)₆Si(OH)₃ + 3HCl

This initial hydrolysis step is rapidly followed by intermolecular condensation reactions between the newly formed silanol (B1196071) groups. researchgate.netcmu.ac.th This process eliminates water and forms stable siloxane (Si-O-Si) bonds, leading to the creation of a cross-linked polymeric network or oligomers. researchgate.netresearchgate.net The extent of this polymerization can be controlled by reaction conditions such as the concentration of water and the pH. google.comgoogle.com

Surface Modification and Self-Assembled Monolayers (SAMs)

The hydrolysis and condensation reactions of trichloroheptylsilane are harnessed for the chemical modification of surfaces. cankaya.edu.tr On substrates rich in hydroxyl groups, such as silicon dioxide (SiO₂), glass, or certain metal oxides, trichloroheptylsilane can form a self-assembled monolayer (SAM). dtic.milcmu.ac.th The reaction begins with the hydrolysis of the Si-Cl groups by trace amounts of water present on the surface. dtic.mil The resulting silanols then condense with the surface hydroxyl groups, forming strong, covalent Si-O-Substrate bonds. cmu.ac.thresearchgate.net Lateral condensation between adjacent silane (B1218182) molecules creates a cross-linked, robust monolayer. hw.ac.uk

The long heptyl chains orient themselves away from the surface, creating a new interface with properties dictated by the organic tail group. In this case, the heptyl groups create a non-polar, hydrophobic surface. cmu.ac.th The formation and properties of these monolayers are subjects of extensive research, as the chain length and packing density significantly influence surface energy, wettability, adhesion, and tribological (friction and wear) properties. hw.ac.ukresearchgate.net Studies have shown that the durability of such monolayers increases with the length of the alkyl chain. hw.ac.uk

Theoretical and Computational Studies on Trichloroheptylsilane Systems

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and predicting the reactivity of molecules like trichloroheptylsilane. These calculations can provide a wealth of information, including optimized molecular geometry, electronic properties, and various reactivity descriptors.

Key reactivity descriptors that are often computed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov Other important descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which can be derived from the HOMO and LUMO energies. nih.gov These parameters help in understanding how trichloroheptylsilane might interact with other chemical species, for instance, in hydrolysis and condensation reactions which are characteristic of alkoxysilanes.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for Trichloroheptylsilane (Illustrative) This table is for illustrative purposes to show the type of data generated from quantum chemical calculations, as specific data for trichloroheptylsilane is not available in the provided search results.

| Descriptor | Symbol | Value (a.u.) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -0.28 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.05 |

| HOMO-LUMO Energy Gap | ΔE | 0.23 |

| Electronegativity | χ | 0.165 |

| Chemical Hardness | η | 0.115 |

| Electrophilicity Index | ω | 0.119 |

Molecular Dynamics Simulations of Interfacial Interactions and Polymer Networks

Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of atoms and molecules over time. purdue.edu For trichloroheptylsilane, MD simulations can provide detailed insights into its interactions at interfaces, for example, with a silica (B1680970) surface or within a polymer matrix. Such simulations are crucial for understanding how trichloroheptylsilane functions as a coupling agent or surface modifier.

In a typical MD simulation of the interfacial interactions of trichloroheptylsilane with a silica surface, a model system is constructed with a silica substrate and a layer of trichloroheptylsilane molecules. The interactions between the atoms are described by a force field. The simulation then solves Newton's equations of motion for the system, allowing the observation of how the molecules move and interact over a period of time. These simulations can reveal details about the adsorption of trichloroheptylsilane on the surface, the orientation of the molecules, and the formation of bonds. mdpi.com

When studying trichloroheptylsilane within a polymer network, MD simulations can be used to understand how its presence affects the polymer's structural and dynamic properties. For instance, simulations can model the cross-linking process where the silane (B1218182) molecules form covalent bonds with the polymer chains, leading to the formation of a network. elsevierpure.com By analyzing the simulation trajectories, properties such as the glass transition temperature, mechanical modulus, and diffusion of small molecules within the polymer network can be predicted. mdpi.com

Table 2: Illustrative Parameters from Molecular Dynamics Simulations of Trichloroheptylsilane at a Silica Interface This table is for illustrative purposes to show the type of data generated from MD simulations, as specific data for trichloroheptylsilane is not available in the provided search results.

| Parameter | Description | Simulated Value |

|---|---|---|

| Adsorption Energy | The energy released upon adsorption of a single trichloroheptylsilane molecule onto the silica surface. | -150 kJ/mol |

| Tilt Angle | The average angle of the heptyl chain with respect to the surface normal. | 35 degrees |

| Surface Coverage | The density of silane molecules on the silica surface at equilibrium. | 2.5 molecules/nm² |

| Diffusion Coefficient | The rate of lateral diffusion of trichloroheptylsilane on the surface. | 1.2 x 10-9 m²/s |

Modeling of Reaction Kinetics and Thermodynamic Pathways

Computational modeling can also be employed to investigate the kinetics and thermodynamics of reactions involving trichloroheptylsilane, such as its hydrolysis and condensation. These models can help to identify the most likely reaction pathways and to calculate reaction rates and activation energies.

For the hydrolysis of trichloroheptylsilane, where the Si-Cl bonds are replaced by Si-OH groups, quantum chemical methods can be used to calculate the energy profile of the reaction. This involves identifying the transition state structures and calculating their energies relative to the reactants and products. The activation energy derived from this energy profile is a key parameter for determining the reaction rate. Similar calculations can be performed for the subsequent condensation reactions, where silanol (B1196071) groups react to form siloxane bonds (Si-O-Si), leading to the formation of oligomers or a network structure.

Thermodynamic calculations can predict the feasibility of these reactions by determining the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. These computational studies provide a molecular-level understanding of the reaction mechanisms that are fundamental to the applications of trichloroheptylsilane.

Electronic Structure Theory for Material Design and Property Prediction

Electronic structure theory, which encompasses methods like DFT and other quantum chemical approaches, is a cornerstone of computational materials science. gatech.eduyoutube.com By calculating the electronic structure of materials containing trichloroheptylsilane, it is possible to predict their properties and to design new materials with desired functionalities. sciencedaily.comrsc.org

For example, electronic structure calculations can be used to predict the optical and electronic properties of materials modified with trichloroheptylsilane. This could include the band gap of a semiconductor surface after modification, or the dielectric constant of a polymer composite containing the silane. This predictive capability is invaluable for the rational design of new materials for applications in electronics, coatings, and composites. mit.edumedium.com